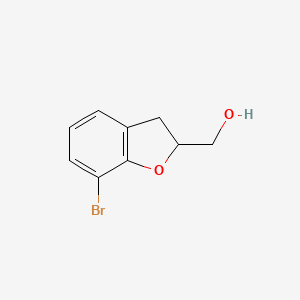
(7-Bromo-2,3-dihydrobenzofuran-2-yl)methanol
描述
准备方法
The synthesis of (7-Bromo-2,3-dihydrobenzofuran-2-yl)methanol can be achieved through several routes. The reaction conditions typically require a brominating agent such as bromine or N-bromosuccinimide (NBS) and a solvent like dichloromethane . The reaction is carried out under controlled temperatures to ensure the selective bromination at the 7-position of the benzofuran ring .
Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. These methods often include additional purification steps such as recrystallization or chromatography to obtain the desired product with high purity .
化学反应分析
(7-Bromo-2,3-dihydrobenzofuran-2-yl)methanol undergoes various chemical reactions, including:
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group typically yields an aldehyde or carboxylic acid, while reduction of the bromine atom results in the formation of 2,3-dihydrobenzofuran-2-yl)methanol .
科学研究应用
(7-Bromo-2,3-dihydrobenzofuran-2-yl)methanol has several applications in scientific research:
作用机制
The mechanism of action of (7-Bromo-2,3-dihydrobenzofuran-2-yl)methanol depends on its specific application. In biological systems, its derivatives may interact with molecular targets such as enzymes or receptors, leading to various biological effects . The exact pathways involved can vary, but they often include inhibition of enzyme activity or modulation of receptor signaling .
相似化合物的比较
(7-Bromo-2,3-dihydrobenzofuran-2-yl)methanol can be compared with other similar compounds, such as:
2,3-Dihydrobenzofuran: Lacks the bromine and methanol groups, making it less reactive in certain chemical reactions.
7-Bromo-2,3-dihydrobenzofuran: Similar structure but lacks the methanol group, affecting its solubility and reactivity.
2,3-Dihydrobenzofuran-2-yl)methanol:
The presence of both the bromine and methanol groups in this compound makes it unique and versatile for various chemical transformations and applications .
生物活性
(7-Bromo-2,3-dihydrobenzofuran-2-yl)methanol (CAS No. 852110-51-1) is a compound that has garnered attention for its potential biological activities, particularly in pharmacology and medicinal chemistry. This article explores the biological activity of this compound, including its synthesis, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound this compound possesses the following molecular characteristics:
- Molecular Formula : CHBrO
- Molecular Weight : 229.07 g/mol
- Structural Features : It contains a bromine atom at the 7-position and a hydroxymethyl group attached to the benzofuran moiety.
Synthesis Methods
Several methods have been documented for synthesizing this compound. Common approaches include:
- Bromination of Dihydrobenzofuran : Utilizing bromine or N-bromosuccinimide (NBS) in the presence of a solvent such as tetrahydrofuran (THF) to introduce the bromine substituent.
- Reduction Reactions : Employing reducing agents to convert precursors into the desired hydroxymethylated product.
Enzyme Inhibition
Research indicates that this compound exhibits significant biological activity as an inhibitor of cytochrome P450 enzymes, particularly CYP1A2. This inhibition suggests potential implications for drug metabolism and interactions with other therapeutic agents.
Anti-inflammatory and Analgesic Properties
Preliminary studies have highlighted the compound's potential anti-inflammatory and analgesic effects. These properties make it a candidate for further pharmacological exploration in treating conditions characterized by inflammation and pain.
Anticancer Activity
Recent investigations have also pointed to this compound's role in cancer research. The compound has shown promise in inhibiting specific bromodomains associated with various cancers, indicating its potential as a therapeutic agent in oncology.
Study 1: CYP1A2 Inhibition
A study focused on the interaction of this compound with CYP1A2 demonstrated that this compound could significantly inhibit the enzyme's activity. This finding is crucial as CYP1A2 is involved in the metabolism of many drugs, suggesting that this compound may alter the pharmacokinetics of co-administered medications.
Study 2: Anti-inflammatory Effects
In a controlled experimental setup, this compound was evaluated for its anti-inflammatory properties using animal models. Results indicated a marked reduction in inflammatory markers compared to control groups, supporting its use as an anti-inflammatory agent.
Comparative Analysis with Similar Compounds
To better understand the unique properties of this compound, it is useful to compare it with structurally similar compounds:
| Compound Name | Similarity | Unique Features |
|---|---|---|
| 6-Bromo-2,3-dihydrobenzofuran-3-ol | 0.85 | Bromine at the 6-position; different biological activity |
| (R)-7-Bromo-2,3-dihydrobenzofuran-3-ol | 0.89 | Potential anticancer activity; interacts with bromodomains |
| 5-Bromo-2,3-dihydrobenzofuran | 0.80 | Lacks hydroxymethyl group; different reactivity |
属性
IUPAC Name |
(7-bromo-2,3-dihydro-1-benzofuran-2-yl)methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9BrO2/c10-8-3-1-2-6-4-7(5-11)12-9(6)8/h1-3,7,11H,4-5H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KDCRSIHHGGSDPJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(OC2=C1C=CC=C2Br)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9BrO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.07 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details






体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














